Nonylamine

Catalog No.
S604974
CAS No.
112-20-9
M.F
C9H21N
M. Wt
143.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonylamine

CAS Number

112-20-9

Product Name

Nonylamine

IUPAC Name

nonan-1-amine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

InChI

InChI=1S/C9H21N/c1-2-3-4-5-6-7-8-9-10/h2-10H2,1H3

InChI Key

FJDUDHYHRVPMJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCN

Synonyms

1-nonylamine, 1-nonylamine hydrobromide, 1-nonylamine hydrochloride, 1-nonylamine sulfate (2:1)

Canonical SMILES

CCCCCCCCCN

Organic Synthesis and Catalysis

  • As a reactant: Nonylamine serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. Its reactive amine group allows for its participation in various condensation reactions, acylation reactions, and alkylation reactions .
  • As a catalyst: Nonylamine can act as a catalyst or catalyst precursor in various organic transformations. For example, it can be used in the Knoevenagel condensation, a reaction for creating carbon-carbon double bonds in organic molecules .

Polymer Science

  • As a co-monomer: Nonylamine can be incorporated as a co-monomer in the synthesis of specific polymers, modifying their properties like hydrophobicity and solubility .
  • As a surface modifier: Nonylamine can be used to modify the surface properties of polymers, enhancing their adhesion, wettability, and compatibility with other materials .

Material Science

  • In nanomaterial synthesis: Nonylamine plays a role in the synthesis of various nanomaterials, including nanoparticles and nanorods. It can act as a capping agent, controlling the size and shape of the nanostructures .
  • In self-assembling materials: Nonylamine's amphiphilic nature (having both hydrophilic and hydrophobic regions) allows it to self-assemble into various supramolecular structures with potential applications in drug delivery and other areas .

Nonylamine, also known as nonan-1-amine, is a primary aliphatic amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol. It appears as a colorless to light yellow liquid with a boiling point of approximately 202 °C and a melting point of -1 °C. Nonylamine is characterized by its amine functional group, which allows it to participate in various

, including:

  • Oxidation: Nonylamine can be oxidized to form nonanoic acid or other nitrogen-containing compounds.
  • Formation of Amides and Imines: It can react with carboxylic acids to form amides and with aldehydes or ketones to produce imines.
  • Interaction with Silica-Supported Fullerenes: At elevated temperatures (e.g., 150 °C), nonylamine vapor reacts with silica-supported fullerene C₆₀, yielding various addition products .

These reactions illustrate its versatility in organic synthesis and materials science.

Nonylamine exhibits notable biological activity, particularly in its effects on microorganisms. Studies have shown that it can inhibit the metabolic activities of certain fungi, such as Colletotrichum gloeosporioides, leading to reduced spore germination and mycelial growth at specific concentrations. Additionally, nonylamine has been investigated for its potential role in RNA ligand discovery, where its properties were utilized in dynamic combinatorial chemistry to identify non-covalent ligands for RNA targets.

Nonylamine can be synthesized through several methods:

  • Alkylation of Ammonia: A common method involves the reaction of ammonia with nonyl halides (such as nonyl bromide) in the presence of a base.
  • Reduction of Nonanamide: Nonanamide can be reduced using lithium aluminum hydride or other reducing agents to yield nonylamine.
  • Direct Amination: The direct amination of nonenes or other olefins using ammonia under high pressure and temperature conditions can also produce nonylamine .

These methods highlight the compound's accessibility for industrial applications.

Nonylamine has various applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the production of surfactants, rubber chemicals, and corrosion inhibitors.
  • Biological Research: Its role in RNA ligand discovery positions it as a valuable tool in biochemical studies.
  • Agricultural Uses: Due to its antifungal properties, it may find applications in agricultural formulations aimed at controlling fungal pathogens .

Research indicates that nonylamine interacts with various organic and inorganic compounds due to its nucleophilic nature. For example, it has been used to enhance selectivity in analytical chemistry methods such as corona discharge ion mobility spectrometry for biogenic amines. Moreover, studies have assessed its joint toxicity with other chemicals, indicating potential environmental impacts when used alongside other substances.

Nonylamine shares structural similarities with several other amines. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
OctylamineC₈H₁₉NShorter carbon chain; used primarily in surfactants.
DecylamineC₁₀H₂₃NLonger carbon chain; exhibits similar reactivity.
DodecylamineC₁₂H₂₅NEven longer carbon chain; often used in emulsifiers.

Uniqueness of Nonylamine:
Nonylamine's unique nine-carbon chain length provides distinct physicochemical properties that differentiate it from octylamine and decylamine. Its specific reactivity patterns make it suitable for particular applications in chemical synthesis and biological research that may not be achievable with shorter or longer-chain analogs.

Nonylamine (CAS: 112-20-9) is a clear colorless to slightly yellow liquid with the empirical formula C₉H₂₁N and a molecular weight of 143.27 g/mol. As a primary aliphatic amine, it contains a single amino group (-NH₂) attached to a linear nine-carbon chain. The compound exhibits characteristic physicochemical properties that make it suitable for various applications in organic synthesis and materials science.

Physical and Chemical Properties

Nonylamine displays properties typical of medium-chain aliphatic amines, with moderate basicity and nucleophilicity. The compound is air-sensitive and should be stored below 30°C.

Table 1: Physicochemical Properties of Nonylamine

PropertyValueReference
Molecular FormulaC₉H₂₁N
Molecular Weight143.27 g/mol
Physical StateLiquid
AppearanceClear colorless to slightly yellow
Melting Point-1°C
Boiling Point201-202°C (at 1013 hPa)
Density0.782 g/mL at 25°C
Flash Point63°C (145°F)
Vapor Pressure0.37 hPa at 25°C
Refractive Indexn₂₀/D 1.433
pH>7 (H₂O, 20°C) (undiluted)
Water SolubilitySlightly soluble
Spontaneous Combustion Temperature385°C
pKa10.64 (at 25°C)

Surface Modification of Multi-Walled Carbon Nanotubes

Nonylamine enables covalent functionalization of multi-walled carbon nanotubes (MWCNTs) through solvent-free amination processes. In a landmark study, MWCNTs were thermally activated at 150–170°C under reduced pressure and reacted with nonylamine to form chemically bonded species [4]. Thermogravimetric analysis revealed two distinct decomposition phases:

  • Physisorbed nonylamine: Removed below 250°C (5–12% mass loss)
  • Covalently attached species: Decomposed between 250–500°C (88–95% retention) [4]

This functionalization method eliminates the need for corrosive acid pre-treatments traditionally used to create defect sites (e.g., HNO₃/H₂SO₄ mixtures) [1] [2]. The alkyl chain of nonylamine improves MWCNT dispersibility in polypropylene composites by reducing π-π stacking interactions, with a 40% enhancement in tensile strength observed at 3 wt% loading [1].

Table 1: Comparative Functionalization Methods for MWCNTs

MethodBond TypeProcessing TimeDispersibility (DMF)Mechanical Strength Gain
Nonylamine aminationCovalent C-N2 hoursStable >48 hours [4]+40% vs. pristine [1]
Acid treatmentCarboxylic groups24–48 hoursStable 24 hours [2]+25% vs. pristine [1]

Design of Petrocollecting Surfactants Through Propoxylation

Propoxylated nonylamine derivatives exhibit superior oil-collecting capabilities due to their tunable hydrophilic-lipophilic balance (HLB). The base-catalyzed reaction with propylene oxide yields:

Nonylamine + n(C₃H₆O) → Nonylamine-(PO)ₙ  

Key performance parameters include:

  • Optimal HLB: 12–14 for heavy crude oil emulsification
  • Interfacial tension reduction: 28 mN/m → 0.8 mN/m at 0.1 wt% concentration
  • Salt tolerance: Stable emulsions in 3.5% NaCl brines

Field trials demonstrated 18% incremental oil recovery in mature carbonate reservoirs compared to conventional sulfonate surfactants.

Template-Assisted Microporous Material Fabrication

Nonylamine serves as a structure-directing agent in zeolitic imidazolate framework (ZIF) synthesis. The molecular geometry directs pore formation through:

  • Charge-assisted self-assembly: Protonated amine groups coordinate with metal precursors
  • Space-filling: C₉H₁₉ chain creates 1.2–2.8 nm mesopores
  • Thermal decomposition: Removed at 300°C without framework collapse

Resulting materials show exceptional gas adsorption capacities:

  • CO₂: 4.8 mmol/g at 25°C (1 bar)
  • CH₄: 2.1 mmol/g at 35°C (5 bar)

Thermal-Oxidative Stabilization of Hydrotreated Fuels via Malonic Acid Monoamides

Nonylamine-derived N-nonylmalonamic acid inhibits free radical chain reactions in diesel fuels through dual mechanisms:

  • Hydroperoxide decomposition:
    $$
    \text{RNHCOCH}2\text{COOH} + \text{ROOH} \rightarrow \text{RNHCOCH}2\text{COOR} + \text{H}_2\text{O}
    $$
  • Radical scavenging:
    $$
    \text{RNHCOCH}2\text{COOH} + \text{RO}^\bullet \rightarrow \text{RNHCOCH}2\text{COO}^\bullet + \text{ROH}
    $$

Table 2: Fuel Stabilization Performance

AdditiveInduction Period (h)Total Acid Number (mg KOH/g)Sediment Formation (mg/100mL)
0.1% Malonic monoamide48.70.12<5
Baseline (No additive)12.32.4589

The monoamide derivative increases oxidation induction time by 296% while maintaining compliance with ASTM D975 specifications for hydrotreated fuels.

XLogP3

3.7

Boiling Point

202.2 °C

Melting Point

-1.0 °C

UNII

7L7H2HT4OK

Related CAS

2016-39-9 (hydrochloride)
72060-14-1 (sulfate[2:1])

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (86.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (84.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (10.87%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.28 mmHg

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-20-9

Wikipedia

1-nonanamine

General Manufacturing Information

1-Nonanamine: ACTIVE

Dates

Last modified: 08-15-2023

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